2,4-Dichloro-6-nitropyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C4HCl2N3O2 |
|---|---|
Molecular Weight |
193.97 g/mol |
IUPAC Name |
2,4-dichloro-6-nitropyrimidine |
InChI |
InChI=1S/C4HCl2N3O2/c5-2-1-3(9(10)11)8-4(6)7-2/h1H |
InChI Key |
BQUULAWJCDSWJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(N=C1Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,4 Dichloro 6 Nitropyrimidine and Its Functionalized Derivatives
Strategic Nitration and Chlorination Pathways for Pyrimidine (B1678525) Precursors
A common and effective approach to the synthesis of 2,4-dichloro-6-nitropyrimidine involves a two-step sequence: the nitration of a suitable pyrimidine precursor followed by chlorination, or vice-versa. The order of these steps is crucial and is often dictated by the nature of the substituents on the starting pyrimidine ring.
Direct Nitration Strategies
Direct nitration of pyrimidine precursors, typically dihydroxypyrimidines, is a key strategy for introducing the nitro group at the C-5 or C-6 position. The choice of nitrating agent and reaction conditions is critical to achieve regioselectivity and high yield.
A prevalent method involves the use of a mixed acid system, typically a combination of concentrated sulfuric acid and nitric acid. For instance, the nitration of 2-substituted-4,6-dihydroxypyrimidines can be effectively carried out using this classical approach. The reaction proceeds by treating the dihydroxypyrimidine substrate with a mixture of sulfuric acid and fuming nitric acid at controlled temperatures, generally below 30°C, to yield the corresponding 5-nitro derivative. google.com
Alternative nitrating systems have also been developed to circumvent the harshness of mixed acid. One such system employs a mixture of nitric acid, trichloroacetic acid, and acetic acid. This method has been successfully applied to the nitration of 4,6-dihydro-2-methyl-pyrimidine, affording 4,6-dihydro-2-methyl-5-nitropyrimidine in high yield. google.com
Table 1: Examples of Direct Nitration of Pyrimidine Precursors
| Starting Material | Nitrating Agent | Solvent | Yield (%) | Reference |
| 2-Substituted-4,6-dihydroxypyrimidine | H₂SO₄ / HNO₃ (fuming) | - | High | google.com |
| 4,6-Dihydro-2-methyl-pyrimidine | HNO₃ / CCl₃COOH / CH₃COOH | - | 88.3 | google.com |
Chlorination of Hydroxypyrimidine Intermediates
The conversion of hydroxypyrimidines (or their tautomeric pyrimidone forms) to the corresponding chloropyrimidines is a fundamental transformation in pyrimidine chemistry. This is typically achieved using a chlorinating agent, with phosphorus oxychloride (POCl₃) being the most commonly employed reagent.
The chlorination of uracil (B121893) (2,4-dihydroxypyrimidine) and its derivatives to 2,4-dichloropyrimidines is a well-established procedure. The reaction is generally performed by heating the hydroxypyrimidine in neat phosphorus oxychloride. In some cases, the addition of a tertiary amine, such as N,N-dimethylaniline or triethylamine, can facilitate the reaction. google.com These amines can act as catalysts and also as acid scavengers for the HCl generated during the reaction.
For the synthesis of the target molecule, a nitrated hydroxypyrimidine intermediate, such as 6-nitro-2,4-dihydroxypyrimidine (6-nitrouracil), would be subjected to chlorination. The presence of the electron-withdrawing nitro group can influence the reactivity of the pyrimidine ring, but the chlorination with phosphorus oxychloride is generally effective in replacing the hydroxyl groups with chlorine atoms.
Table 2: Chlorination of Hydroxypyrimidine Derivatives
| Starting Material | Chlorinating Agent | Additive/Catalyst | Yield (%) | Reference |
| 5-Nitro-6-methyluracil | POCl₃ | - | - | chemicalbook.com |
| 2-Substituted-5-nitro-4,6-dihydroxypyrimidine | POCl₃ | N,N-dimethylaniline | 93.2 | google.com |
| 4,6-dihydroxypyrimidine | POCl₃ | Triethylamine | >90 | google.com |
De Novo Pyrimidine Ring Cyclization Approaches
An alternative to the modification of a pre-existing pyrimidine ring is the de novo synthesis, which involves the construction of the pyrimidine ring from acyclic precursors. This approach offers the advantage of introducing the desired substituents at specific positions during the ring formation process.
One such strategy begins with the nitration of an active methylene (B1212753) compound, such as diethyl malonate. The resulting nitro-diethyl malonate can then undergo a cyclocondensation reaction with a suitable amidine or urea (B33335) derivative. For example, a synthetic route to a 4,6-dichloro-2-methylthio-5-nitropyrimidine starts with the nitration of diethyl malonate, followed by cyclization with thiourea (B124793) in the presence of a sodium alkoxide. This forms the 4,6-dihydroxy-2-mercapto-5-nitropyrimidine ring. Subsequent methylation of the thiol group and chlorination of the hydroxyl groups with phosphorus oxychloride yields the final product.
Another example involves the cyclization of acetamidine (B91507) hydrochloride with diethyl malonate in the presence of sodium methoxide (B1231860) to produce 4,6-dihydro-2-methyl-pyrimidine, which can then be nitrated and chlorinated as described in the previous sections. google.com
Derivatization of this compound from Analogous Precursors
The synthesis of this compound and its derivatives can also be achieved by modifying existing dichloropyrimidine frameworks. This involves either the synthesis of a substituted 2,4-dichloropyrimidine (B19661) followed by nitration, or the introduction of the nitro group onto a pre-formed 2,4-dichloropyrimidine ring system.
Synthesis of Substituted 2,4-Dichloropyrimidine Frameworks
The 2,4-dichloropyrimidine scaffold is a versatile platform for the synthesis of a wide array of functionalized pyrimidines. The two chlorine atoms exhibit different reactivities, with the chlorine at the C4 position being generally more susceptible to nucleophilic substitution than the one at the C2 position. This differential reactivity allows for the sequential and regioselective introduction of various substituents. guidechem.com
Nucleophilic aromatic substitution (SNAr) reactions are commonly employed to introduce amino, alkoxy, and thioalkoxy groups at the C4 position. The selectivity of these reactions can be influenced by the reaction conditions, including the solvent, base, and temperature. guidechem.com
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, provide powerful tools for the formation of carbon-carbon bonds at the chloro-positions of the pyrimidine ring. These reactions enable the introduction of aryl, heteroaryl, and alkynyl moieties, leading to a diverse range of substituted 2,4-dichloropyrimidine frameworks that can be further elaborated. guidechem.com
Introduction of the Nitro Group into Dichloropyrimidine Systems
The direct nitration of a 2,4-dichloropyrimidine to introduce a nitro group at the C6 position presents a synthetic challenge. The pyrimidine ring is inherently electron-deficient, and the presence of two deactivating chloro substituents further reduces its reactivity towards electrophilic aromatic substitution.
While direct nitration of 2,4-dichloropyrimidine at the C6 position is not a commonly reported high-yielding procedure, insights can be drawn from the nitration of analogous dichlorinated N-heterocycles. For instance, the nitration of 2,6-dichloropyridine (B45657) can be achieved using a mixture of nitric acid and oleum. google.com This suggests that highly forcing conditions would likely be necessary to achieve nitration of 2,4-dichloropyrimidine. The regioselectivity of such a reaction would also need to be carefully considered, as the electronic effects of the ring nitrogens and the chloro substituents would direct the incoming electrophile.
Given these challenges, the more common synthetic strategy involves the nitration of the pyrimidine ring at an earlier stage, prior to the introduction of the chloro substituents, as detailed in section 2.1.1. This circumvents the difficulties associated with the direct nitration of the deactivated dichloropyrimidine system.
Sustainable and Green Chemistry Approaches in Pyrimidine Synthesis
The growing emphasis on environmental stewardship within the chemical industry has propelled the development of sustainable and green synthetic methodologies. In the context of pyrimidine synthesis, including the preparation of this compound and its derivatives, these approaches aim to minimize environmental impact, reduce waste, and enhance safety and efficiency. Traditional methods for synthesizing pyrimidines often involve hazardous reagents, harsh reaction conditions, and the use of volatile organic solvents, contributing to environmental pollution and health risks. rasayanjournal.co.in Green chemistry principles offer a framework to address these challenges by focusing on aspects such as the use of renewable feedstocks, alternative solvents, energy efficiency, and the design of less toxic chemicals. rasayanjournal.co.inmdpi.com
Several innovative techniques are being explored to align pyrimidine synthesis with the tenets of green chemistry. These include microwave-assisted synthesis, solvent-free reactions, multicomponent reactions, and the use of eco-friendly catalysts and solvents. rasayanjournal.co.innih.gov These methods have demonstrated considerable advantages over conventional approaches, including significantly reduced reaction times, higher yields, and simplified work-up procedures. rasayanjournal.co.in
Microwave-assisted organic synthesis, for instance, has emerged as a powerful tool for accelerating chemical reactions. at.ua By utilizing microwave irradiation, it is possible to achieve rapid and uniform heating, often leading to cleaner reactions with fewer byproducts. nih.govrsc.org This technique has been successfully applied to the synthesis of various pyrimidine derivatives, suggesting its potential for the efficient synthesis of this compound. nih.govresearchgate.net
Solvent-free or solid-state reactions represent another significant advancement in green chemistry. By eliminating the need for solvents, these methods reduce waste and the environmental hazards associated with solvent disposal. nih.gov Mechanical grinding or ball milling can be employed to bring reactants into close contact, thereby facilitating the reaction in the absence of a solvent. rasayanjournal.co.in This approach has been effectively used for the iodination of pyrimidine derivatives and holds promise for other halogenation and functionalization reactions relevant to the synthesis of this compound. nih.gov
Furthermore, the development of novel catalytic systems is at the forefront of green pyrimidine synthesis. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is particularly attractive from a sustainability perspective. rsc.org Research is ongoing to identify catalysts that can promote the nitration and chlorination steps in the synthesis of this compound under milder and more environmentally benign conditions. researchgate.net
The application of these green methodologies to the synthesis of this compound and its functionalized derivatives is an active area of research. While specific examples for this exact compound are still emerging, the principles and techniques established for the broader class of pyrimidines provide a clear roadmap for developing more sustainable synthetic routes. The following table summarizes some of the key findings from studies on related pyrimidine derivatives, illustrating the potential benefits of adopting green chemistry approaches.
| Green Chemistry Approach | Substrate/Target | Key Findings | Reference |
| Microwave-Assisted Synthesis | 2,4,6-trisubstituted pyrimidines | Rapid and efficient synthesis with high yields. | nih.gov |
| 2-anilinopyrimidines from 2-chloro-4,6-dimethylpyrimidine | Significant reduction in reaction time compared to conventional heating. | rsc.org | |
| Solvent-Free Synthesis | Iodination of pyrimidine derivatives | High yields (70-98%) in short reaction times (20-30 min) using mechanical grinding. | nih.gov |
| Catalytic Approaches | Functionalization of 2,4-dichloropyrimidines | Use of a zinc base for C-6 metalation enables modular synthesis. | nih.gov |
| Sequential functionalization of 2,4-dichloropyrimidine | Regioselective Sonogashira coupling followed by nucleophilic substitution. | nih.gov |
These examples underscore the transformative potential of green chemistry in the synthesis of complex heterocyclic compounds like this compound. By embracing these sustainable practices, the chemical industry can move towards more environmentally responsible and economically viable manufacturing processes.
Mechanistic Insights into the Reactivity of 2,4 Dichloro 6 Nitropyrimidine
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of 2,4-dichloro-6-nitropyrimidine. Unlike typical SN1 and SN2 reactions, the SNAr mechanism on an aromatic ring proceeds through a two-step addition-elimination process. organicchemistrytutor.comlibretexts.org The reaction is initiated by the attack of a nucleophile on one of the carbon atoms bearing a chlorine atom. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org In the subsequent step, the aromaticity of the ring is restored by the expulsion of the chloride leaving group. libretexts.org
The pyrimidine (B1678525) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic is significantly amplified by the two chlorine atoms and, most importantly, the nitro group at the C-6 position. These electron-withdrawing features make the carbon atoms at positions 2 and 4 highly electrophilic and thus susceptible to nucleophilic attack. libretexts.org
Regioselective Functionalization at the Pyrimidine Core
A key aspect of the chemistry of this compound is the ability to achieve regioselective substitution, allowing for the controlled functionalization at either the C-2 or C-4 position. The outcome of the reaction—whether the nucleophile attacks C-2 or C-4—is dictated by a combination of electronic and steric factors.
In systems like 2,4-dichloropyrimidines, substitution generally occurs preferentially at the C-4 position. wuxiapptec.com This selectivity is a result of the electronic influence exerted by the ring nitrogen atoms. The C-2 carbon is positioned between two nitrogen atoms (ortho and para), making it more electron-deficient but also subject to stronger deactivation from both. In contrast, the C-4 carbon is ortho and meta to the ring nitrogens, leading to a different electronic environment that often favors nucleophilic attack.
The presence of other substituents on the pyrimidine ring can dramatically alter this selectivity. While electron-donating groups at the C-6 position have been shown to favor substitution at the C-2 position, a strongly electron-withdrawing group like the nitro group at C-6 in this compound activates both the C-2 (para) and C-4 (ortho) positions for nucleophilic attack. libretexts.orgwuxiapptec.com The ortho position (C-4) is often more reactive, leading to preferential substitution at this site.
Steric effects also play a role; bulky nucleophiles may face greater hindrance when attacking the C-2 position, which is flanked by a nitrogen atom and the C-6 substituent, compared to the C-4 position. rsc.org
| Position | Influence of Ring Nitrogens | Influence of C-6 Nitro Group | General Reactivity Trend |
|---|---|---|---|
| C-2 | Strong activation (ortho and para) | Strong activation (para) | Less favored than C-4 in many cases |
| C-4 | Activation (ortho and meta) | Strong activation (ortho) | Generally the more reactive site |
The presence of other substituents can further modulate the reactivity. For instance, an additional electron-withdrawing group would further enhance the electrophilicity of the ring, while an electron-donating group might decrease it. The interplay between all substituents determines the final reaction rate and regiochemical outcome.
Sequential and Preferential Substitution Pathways
The differential reactivity of the C-2 and C-4 positions allows for sequential substitution reactions. Typically, the first nucleophilic substitution occurs at the more reactive C-4 position. The introduction of the first nucleophile modifies the electronic landscape of the pyrimidine ring. This new substituent can either increase or decrease the reactivity of the remaining chlorine atom at the C-2 position towards a second, different nucleophile. This stepwise approach is a powerful strategy for synthesizing asymmetrically substituted pyrimidines. For example, in the related compound 6-alkoxy-4-chloro-5-nitropyrimidine, studies have shown that the chlorine atom is substituted first before any reaction at the alkoxy group, highlighting the preferential reactivity at the halogenated site. chemrxiv.org
Vicarious Nucleophilic Substitution Strategies
Vicarious Nucleophilic Substitution (VNS) is a distinct type of nucleophilic substitution that results in the replacement of a hydrogen atom on an electron-deficient aromatic ring. organic-chemistry.org The mechanism involves the attack of a carbanion that carries a leaving group at the nucleophilic carbon. organic-chemistry.org This addition forms a Meisenheimer-type adduct, which then undergoes a base-induced β-elimination of the leaving group to restore aromaticity and yield the C-H substituted product. nih.govresearchgate.net
While this compound itself lacks ring protons for a direct VNS reaction, this strategy is highly relevant for functionalizing related nitrated heterocyclic systems. nih.gov For example, nitropyridines can be effectively alkylated using this method. nih.govscispace.com The VNS reaction provides a powerful, transition-metal-free method for forming new carbon-carbon bonds on electron-deficient aromatic rings activated by nitro groups.
Transition Metal-Catalyzed Cross-Coupling Reactions
As a complementary approach to SNAr, transition metal-catalyzed cross-coupling reactions offer a versatile method for forming carbon-carbon and carbon-heteroatom bonds at the chloro-substituted positions of this compound. eie.grrhhz.net These reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, typically employ palladium, nickel, or copper catalysts. rhhz.netresearchgate.net
The mechanism of these reactions is fundamentally different from SNAr, involving a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. rhhz.net The regioselectivity of cross-coupling on dihalogenated heterocycles can be complex and is often controlled by the specific catalyst, ligands, and reaction conditions used, rather than solely by the inherent electronic properties of the substrate. nih.gov For instance, in 2,4-dichloroquinolines, regioselective Sonogashira coupling can be achieved at the C-2 position, which is more susceptible to oxidative addition with Pd(0) due to the adjacent nitrogen atom. nih.gov This allows for a different regiochemical outcome compared to what is typically observed in SNAr reactions, enabling the synthesis of a wider array of substituted pyrimidine derivatives.
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent | C-C | Palladium (Pd) |
| Sonogashira | Terminal Alkyne | C-C (sp) | Palladium (Pd) / Copper (Cu) |
| Buchwald-Hartwig | Amine | C-N | Palladium (Pd) |
| Stille | Organotin Reagent | C-C | Palladium (Pd) |
Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura, Negishi, Stille Couplings)
The formation of carbon-carbon bonds via palladium-catalyzed cross-coupling reactions is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from readily available precursors. nobelprize.orglibretexts.org For substrates like this compound, these reactions provide a powerful tool for selective functionalization of the pyrimidine core. The general mechanism for these transformations, including the Suzuki-Miyaura, Negishi, and Stille couplings, follows a well-established catalytic cycle. nih.govyoutube.comwikipedia.org This cycle typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. nobelprize.orgyoutube.comyoutube.com
The process begins with the oxidative addition of the palladium(0) catalyst into a carbon-halogen bond of the dichloronitropyrimidine. nobelprize.orgyoutube.com This is often the rate-determining step and results in the formation of a palladium(II) intermediate. mdpi.com Subsequently, in the transmetalation step, an organometallic reagent (organoboron for Suzuki-Miyaura, organozinc for Negishi, or organotin for Stille) transfers its organic group to the palladium center, displacing the halide. youtube.comlibretexts.orgillinois.edu The final step, reductive elimination, involves the formation of the new carbon-carbon bond and regeneration of the active palladium(0) catalyst, which can then re-enter the catalytic cycle. nobelprize.orgyoutube.com
Suzuki-Miyaura Coupling: This reaction utilizes organoboron reagents, such as boronic acids or esters, and requires a base for the transmetalation step. nih.govwikipedia.org It is widely favored due to the mild reaction conditions, the commercial availability and stability of the organoboron reagents, and the low toxicity of the byproducts. nih.govcore.ac.uk For dichloropyrimidines, studies have shown that the C4-position is generally more reactive in Suzuki cross-coupling reactions, leading to preferential substitution at this site. mdpi.com
Negishi Coupling: The Negishi coupling employs organozinc reagents, which are known for their high reactivity, often leading to faster reaction times compared to other cross-coupling methods. wikipedia.orgorganic-chemistry.org This enhanced reactivity allows for the coupling of a broad range of organic groups, including sp³, sp², and sp hybridized carbons. wikipedia.org A significant advantage is the high functional group tolerance of the palladium catalysts used in this reaction. wikipedia.orgorganic-chemistry.org However, a notable drawback is the air and moisture sensitivity of organozinc compounds, necessitating that the reaction be performed under inert conditions. youtube.comwikipedia.org
Stille Coupling: In the Stille coupling, organostannanes (organotin compounds) are used as the coupling partners. libretexts.orgorganic-chemistry.orgwikipedia.org A key advantage of this method is the stability of organostannanes to air and moisture, and their compatibility with a wide array of functional groups. wikipedia.orgorgsyn.org The reaction is versatile, allowing for many combinations of organic groups. organic-chemistry.org However, the primary disadvantage of the Stille reaction is the toxicity associated with tin compounds. organic-chemistry.orgwikipedia.org
| Coupling Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron (e.g., boronic acids) | Mild conditions, stable reagents, low toxicity. nih.govcore.ac.uk | Requires a base. |
| Negishi | Organozinc | High reactivity, broad scope, high functional group tolerance. wikipedia.orgorganic-chemistry.org | Air and moisture sensitive reagents. youtube.comwikipedia.org |
| Stille | Organostannane (Organotin) | Stable reagents, wide functional group compatibility. wikipedia.orgorgsyn.org | Toxicity of tin compounds. organic-chemistry.orgwikipedia.org |
Ligand-Controlled Selectivity in Cross-Coupling Reactions of Dichloropyrimidines
In the cross-coupling of dihalogenated heterocycles like dichloropyrimidines, achieving site-selectivity is a significant challenge. Conventionally, halides positioned adjacent to a nitrogen atom (e.g., C2 or C6) are more reactive. nih.govthieme-connect.com This inherent reactivity bias is attributed to factors such as a weaker C-Cl bond and a greater positive charge on the carbon atom, which enhances interactions with the Pd(0) catalyst. thieme-connect.com However, recent advancements have demonstrated that this innate selectivity can be overcome and even inverted through the judicious selection of ligands coordinated to the palladium catalyst. nih.govthieme-connect.com
The choice of ligand can dramatically influence the outcome of the reaction, directing the coupling to the C4 position, which is typically less reactive. nih.gov Sterically hindered N-heterocyclic carbene (NHC) ligands, in particular, have been shown to promote C4-selective cross-coupling of 2,4-dichloropyridines and related substrates with high selectivity. nih.govthieme-connect.com This ligand-controlled approach allows for the installation of aryl, heteroaryl, and alkyl groups at the C4 position while preserving the chloride substituent at the C2 position for subsequent transformations. nih.gov
Interestingly, it has also been discovered that ligand-free conditions, specifically "Jeffery" conditions, can significantly enhance C4-selectivity in Suzuki couplings, in some cases by an order of magnitude. nih.gov These conditions have also enabled the first instances of C5-selective cross-coupling of 2,5-dichloropyrimidines. nih.gov The mechanism under these ligand-free conditions is thought to involve palladium nanoparticles. nih.gov In contrast, the use of diphosphine ligands like dppf tends to favor the conventional selectivity, leading exclusively to the C2-coupled product. nih.gov This highlights the critical role of the ligand in dictating the regiochemical outcome of the reaction. researchgate.net
| Ligand/Condition | Observed Selectivity | Rationale |
|---|---|---|
| Sterically Hindered NHC (e.g., IPr) | C4-selective coupling. nih.govthieme-connect.com | Ligand sterics override inherent substrate reactivity. thieme-connect.com |
| Diphosphine (e.g., dppf) | C2-selective coupling (conventional). nih.gov | Follows innate substrate bias where C2 is more reactive. nih.gov |
| Ligand-Free ("Jeffery" conditions) | Enhanced C4-selectivity. nih.gov | Potential involvement of palladium nanoparticles. nih.gov |
Directed Ortho-Metalation and Coupling Strategies
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base. wikipedia.orgbaranlab.org The DMG, typically a Lewis basic functional group, coordinates to the lithium cation, facilitating the deprotonation of the adjacent proton. baranlab.org This generates a stabilized aryllithium intermediate, which can then react with various electrophiles to introduce a substituent specifically at the ortho position. wikipedia.org
While there is extensive literature on DoM for various aromatic systems, its direct application to this compound is not prominently documented in the reviewed sources. However, the principles of DoM can be considered in the context of the pyrimidine ring system. The nitrogen atoms within the pyrimidine ring itself can act as directing groups, although this can be complicated by the potential for 1,2-addition of the organometallic reagent to the ring. harvard.edu For a substrate like this compound, the nitro group is a strong electron-withdrawing group, which increases the acidity of the ring protons. The C5-proton is the only available site for deprotonation.
A successful DoM strategy on this substrate would likely require a highly hindered amide base, such as TMPMgCl·LiCl, which has been shown to be effective for the metalation of electron-poor heteroarenes that contain sensitive functional groups. harvard.edu The choice of base is critical to avoid nucleophilic attack on the electron-deficient ring or reaction with the chloro or nitro substituents. If the C5-lithiation could be achieved, subsequent trapping with an electrophile would provide a route to 5-substituted-2,4-dichloro-6-nitropyrimidines.
Electrophilic Reaction Potentials and Limitations
Electrophilic aromatic substitution is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.com In these reactions, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com However, the pyrimidine ring in this compound is severely electron-deficient. This deficiency is due to the cumulative electron-withdrawing effects of the two ring nitrogen atoms, the two chlorine atoms, and the powerful nitro group.
This extreme electron-poor nature renders the this compound ring highly deactivated towards classical electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com The high activation energy barrier for the attack of an electrophile on such an electron-deficient system makes these reactions generally unfeasible under standard conditions. Any attempt to force such a reaction would likely require exceptionally harsh conditions, which could lead to decomposition of the starting material or non-selective reactions. Therefore, the potential for electrophilic substitution on the C5 position of this compound is significantly limited.
Reductions and Other Chemical Transformations of Functional Groups
The reduction of an aromatic nitro group to an amino group is a common and important transformation in organic synthesis. wikipedia.org A variety of reagents and conditions can be employed to achieve this conversion, with the choice of method often depending on the presence of other functional groups within the molecule. commonorganicchemistry.comnih.gov
For a substrate like this compound, which contains reducible halogen substituents, chemoselectivity is a key consideration. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient method for nitro group reduction. commonorganicchemistry.com However, it also has the potential to reduce other functional groups, including the carbon-chlorine bonds (hydrodehalogenation), particularly under forcing conditions. commonorganicchemistry.com To mitigate this, Raney nickel is often used as an alternative catalyst, as it is less prone to causing dehalogenation of aryl chlorides. commonorganicchemistry.com
Alternatively, metal/acid systems provide a classic and effective means for nitro reduction. scispace.com Reagents such as iron (Fe) or zinc (Zn) in the presence of an acid like acetic acid or hydrochloric acid can selectively reduce the nitro group to an amine while leaving other reducible groups intact. commonorganicchemistry.com Tin(II) chloride (SnCl₂) in an acidic medium is another mild reagent that is well-suited for this purpose. commonorganicchemistry.comreddit.com Sodium hydrosulfite or sodium sulfide (B99878) can also be used, particularly when hydrogenation or strongly acidic conditions are incompatible with the substrate. wikipedia.org
| Reagent/System | Typical Conditions | Notes on Selectivity |
|---|---|---|
| H₂/Pd-C | Hydrogen gas, Palladium on Carbon catalyst | Highly efficient but may also cause dehalogenation. commonorganicchemistry.com |
| H₂/Raney Ni | Hydrogen gas, Raney Nickel catalyst | Often preferred to avoid dehalogenation of aryl chlorides. commonorganicchemistry.com |
| Fe/Acid (e.g., AcOH, HCl) | Iron powder in acidic solution | Mild method, often selective for the nitro group. commonorganicchemistry.com |
| SnCl₂/Acid | Tin(II) chloride in acidic solution | Mild and selective for nitro group reduction. commonorganicchemistry.comreddit.com |
| Zn/Acid (e.g., AcOH) | Zinc dust in acidic solution | Provides mild and selective reduction. commonorganicchemistry.com |
The two chlorine atoms in this compound are key functional handles for modifying the pyrimidine core. Their reactivity is significantly influenced by their position on the electron-deficient ring. As discussed previously (Section 3.2.1), these chloro groups are excellent leaving groups in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille couplings.
In addition to cross-coupling, the chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyrimidine nitrogens and the nitro group activates the ring towards attack by nucleophiles. This allows for the displacement of the chlorine atoms by a wide range of nucleophiles, including amines, alkoxides, and thiolates.
The relative reactivity of the C2 and C4 positions in SNAr reactions can be controlled by reaction conditions and the nature of the nucleophile. Generally, the C4 position is more activated towards nucleophilic attack due to stabilization of the Meisenheimer intermediate by the adjacent nitro group and the para-nitrogen. This allows for sequential and regioselective substitution reactions, where one chlorine atom can be replaced under one set of conditions, followed by the replacement of the second chlorine under different, often more forcing, conditions. This stepwise functionalization makes this compound a versatile building block for the synthesis of complex, polysubstituted pyrimidines.
Based on a comprehensive review of available scientific literature, there is no evidence to suggest that this compound functions as a dehydrating or desulfhydrating reagent. Extensive searches for its application in reactions such as the conversion of carboxylic acids to amides or esters, or the transformation of thioamides to nitriles—processes that would classify it as such a reagent—have yielded no relevant research findings.
The reactivity of 2,4-dichloro-5-nitropyrimidine (B15318) and other related dichloropyrimidines is documented, but this research focuses on their role as electrophiles in nucleophilic aromatic substitution reactions, rather than on properties related to dehydration or desulfhydration.
Therefore, it is not possible to provide an article on the "Dehydrating and Desulfhydrating Reagent Properties" of this compound, as the premise of the request is not supported by current scientific data. Generating content on this topic would be speculative and scientifically inaccurate.
Computational and Theoretical Investigations of 2,4 Dichloro 6 Nitropyrimidine
Quantum Mechanical Studies (DFT, Hartree-Fock)
Quantum mechanical methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, are fundamental to understanding the molecular behavior of 2,4-dichloro-6-nitropyrimidine. nih.gov These ab initio and DFT methods are used to solve the Schrödinger equation for the molecule, providing detailed information about its geometry, electronic properties, and vibrational frequencies. nih.govwuxiapptec.com
DFT, particularly with hybrid functionals like B3LYP, has become a standard approach for studying substituted pyrimidines due to its balance of computational cost and accuracy. nih.govwuxiapptec.com These calculations are typically performed with various basis sets, such as 6-31G* or 6-311++G(d,p), to accurately describe the distribution of electrons within the molecule. nih.gov Such studies allow for the optimization of the molecule's ground state geometry and the calculation of various electronic descriptors that govern its chemical behavior.
The electronic structure of this compound is key to its reactivity, and this is often analyzed using Frontier Molecular Orbital (FMO) theory. This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a molecule like this compound, which acts as an electrophile in nucleophilic aromatic substitution (SNAr) reactions, the LUMO is of primary importance as it is the orbital that will accept electrons from an incoming nucleophile.
The energy gap between the HOMO and LUMO is another critical parameter, indicating the molecule's kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.
| Computational Parameter | Description | Significance for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Represents the ability to donate electrons. A lower energy indicates a weaker electron donor. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Represents the ability to accept electrons. A lower energy indicates a stronger electrophile, more reactive to nucleophiles. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. |
Quantum mechanical calculations are instrumental in mapping the entire energy profile of a chemical reaction, including the reactants, products, intermediates, and, most importantly, the transition states. For the SNAr reaction of this compound, computational models can determine the activation energy barriers for nucleophilic attack at both the C-2 and C-4 positions.
By calculating the transition state (TS) geometries and their corresponding energies, chemists can predict the regioselectivity of the reaction. The reaction pathway with the lower activation energy will be kinetically favored. For similar 2,4-dichloropyrimidine (B19661) systems, DFT calculations have been used to compare the energy of the transition states for C-2 and C-4 substitution. For instance, in a 2,4-dichloro-6-methoxypyrimidine, the transition state for attack at C-4 was found to be 0.76 kcal/mol higher in energy than for attack at C-2, correctly predicting the observed C-2 selectivity. chemrxiv.org A similar approach for this compound would involve modeling the attack of a nucleophile (e.g., an amine or alkoxide) at each chlorine-bearing carbon. The calculated energy difference between the two transition states would provide a quantitative prediction of the major product isomer. chemrxiv.org
| Reaction Pathway | Calculated Parameter | Implication for Regioselectivity |
| Attack at C-2 | Activation Energy (ΔG‡) of the C-2 Transition State | A lower value compared to C-4 attack indicates this pathway is kinetically favored. |
| Attack at C-4 | Activation Energy (ΔG‡) of the C-4 Transition State | A lower value compared to C-2 attack indicates this pathway is kinetically favored. |
| Energy Difference | ΔΔG‡ = ΔG‡(C4) - ΔG‡(C2) | A positive value predicts C-2 selectivity; a negative value predicts C-4 selectivity. |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how molecules will interact. The MEP map is color-coded to show different regions of charge distribution: electron-rich areas, which are susceptible to electrophilic attack, are typically colored red, while electron-poor regions, which are prone to nucleophilic attack, are colored blue. Neutral regions are generally green.
For this compound, the MEP map would show significant regions of positive electrostatic potential (blue) around the pyrimidine (B1678525) ring, particularly near the carbon atoms bonded to the electronegative chlorine and nitro groups. The C-2 and C-4 positions are expected to be highly electron-deficient and therefore appear blue, marking them as the primary sites for nucleophilic attack. The nitro group, being strongly electron-withdrawing, would significantly enhance the positive potential on the ring compared to an unsubstituted pyrimidine. The MEP map thus provides an intuitive, qualitative prediction of the molecule's reactivity and regioselectivity, corroborating the findings from FMO analysis. rsc.orgyoutube.com
Molecular Dynamics Simulations for Conformational Analysis
While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior and conformational flexibility of molecules over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals how the molecule behaves in different environments (e.g., in a vacuum or in a specific solvent) and at different temperatures. nih.govrsc.org
For this compound, a key area of conformational interest is the rotation of the nitro (NO₂) group around its bond to the C-6 atom of the pyrimidine ring. While the pyrimidine ring itself is rigid, the orientation of the nitro group can fluctuate. MD simulations can be used to explore the potential energy surface associated with this rotation. This analysis would reveal the most stable (lowest energy) conformation and the energy barriers between different rotational states. Understanding the preferred orientation of the nitro group is important as it can influence the molecule's crystal packing and its interactions with other molecules, such as nucleophiles or enzyme active sites. The simulation would track atomic positions over time, allowing for the calculation of properties like radial distribution functions and the average radius of gyration to understand its size and shape dynamics. nih.gov
Predictive Modeling of Reactivity and Regioselectivity
Predictive modeling combines the insights from various computational methods to create a comprehensive framework for forecasting the chemical behavior of this compound. optibrium.com The ultimate goal is to accurately predict the outcome of reactions, particularly the regioselectivity of SNAr substitutions, which is a critical aspect of its synthetic utility. chemrxiv.org
A robust predictive model for this compound would integrate several descriptors:
Frontier Molecular Orbitals (LUMO): The location and size of the LUMO lobes on the C-2 and C-4 carbons provide the initial indication of the likely sites of attack. chemrxiv.org
Molecular Electrostatic Potential (ESP/MEP): The ESP values at the C-2 and C-4 nuclei offer a quantitative measure of the positive charge at these sites, with a more positive potential indicating a more favorable site for nucleophilic interaction. rsc.orgyoutube.com
Transition State Energies: The most rigorous predictor involves calculating the full reaction energy profiles for substitution at both positions. The difference in the activation energies (ΔΔG‡) provides a quantitative prediction of the product ratio. chemrxiv.org
By combining these theoretical tools, a detailed picture of reactivity emerges. For this compound, the strong electron-withdrawing nitro group is expected to activate the ring for SNAr. While C-4 is often the preferred site in simpler dichloropyrimidines, the influence of the C-6 nitro group could shift the selectivity. Computational models can precisely quantify this influence, predicting whether the reaction will favor the C-2 or C-4 position, or result in a mixture of products, thereby guiding synthetic efforts. chemrxiv.org
Spectroscopic and Structural Elucidation of 2,4 Dichloro 6 Nitropyrimidine and Its Derivatives
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. mdpi.com Both methods probe the vibrational modes of molecules, but they operate on different principles and have complementary selection rules. youtube.com FT-IR measures the absorption of infrared radiation, which is particularly sensitive to polar bonds, while Raman spectroscopy measures the inelastic scattering of monochromatic light, providing information about both polar and non-polar bonds. youtube.comthermofisher.com
For 2,4-dichloro-6-nitropyrimidine, the key functional groups that give rise to characteristic vibrational bands are the pyrimidine (B1678525) ring, the carbon-chlorine (C-Cl) bonds, and the nitro (NO₂) group. A detailed vibrational analysis of the related isomer, 2,4-dichloro-5-nitropyrimidine (B15318) (DCNP), has been performed, and its spectral data provides a strong basis for assigning the vibrational modes of the title compound. nih.gov
The pyrimidine ring vibrations typically appear as a series of complex bands in the 1600-1400 cm⁻¹ region (ring stretching) and at lower wavenumbers corresponding to in-plane and out-of-plane bending modes. ias.ac.in The presence of electron-withdrawing chloro and nitro substituents significantly influences the electronic distribution and vibrational frequencies of the ring.
The nitro group has two characteristic high-intensity stretching vibrations: the asymmetric (ν_as) and symmetric (ν_s) stretching modes. researchgate.net In aromatic nitro compounds, these are typically observed in the ranges of 1570-1500 cm⁻¹ and 1370-1300 cm⁻¹, respectively. nih.gov The C-Cl stretching vibrations are expected to appear in the fingerprint region, typically between 800 and 600 cm⁻¹. researchgate.net
An interactive table summarizing the expected characteristic vibrational frequencies for this compound, based on data from analogous compounds, is provided below. nih.govnih.gov
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |
| Nitro (NO₂) Group | Asymmetric Stretch (ν_as) | ~1530 - 1560 | FT-IR, Raman |
| Symmetric Stretch (ν_s) | ~1340 - 1360 | FT-IR, Raman | |
| Bending/Scissoring (δ) | ~850 - 870 | FT-IR | |
| Pyrimidine Ring | C=N, C=C Stretching | ~1550 - 1580 | FT-IR, Raman |
| Ring Stretching | ~1400 - 1450 | FT-IR, Raman | |
| Ring Breathing | ~1000 - 1050 | Raman | |
| C-H Group | Aromatic C-H Stretch (ν) | ~3050 - 3100 | FT-IR, Raman |
| Aromatic C-H In-plane Bend (β) | ~1100 - 1150 | FT-IR | |
| C-Cl Group | C-Cl Stretch (ν) | ~700 - 800 | FT-IR, Raman |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise connectivity of atoms in a molecule. uobasrah.edu.iqmsu.edu By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom. uobasrah.edu.iq
¹H NMR Spectroscopy: The structure of this compound contains only one proton attached to the pyrimidine ring at the C5 position. Therefore, its ¹H NMR spectrum is expected to be very simple, showing a single signal (a singlet) in the aromatic region. The precise chemical shift of this proton is influenced by the strong electron-withdrawing effects of the two chlorine atoms and the nitro group. These substituents deshield the proton, causing its resonance to appear at a relatively high chemical shift (downfield). For comparison, the protons in the parent 2,4-dichloropyrimidine (B19661) resonate at approximately 8.6 ppm and 7.4 ppm. chemicalbook.com The additional nitro group in this compound would be expected to shift the remaining H5 proton further downfield, likely in the range of 8.8-9.2 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. youtube.com The spectrum of this compound is expected to show four distinct signals, one for each of the four carbon atoms in the pyrimidine ring, as they are in chemically non-equivalent environments. The chemical shifts are significantly affected by the attached heteroatoms and substituents.
C2 and C4: These carbons are directly bonded to chlorine atoms and nitrogen atoms, placing them in a highly electron-deficient environment. They are expected to resonate at the lowest field (highest ppm values) in the spectrum.
C6: This carbon is bonded to the electron-withdrawing nitro group and two nitrogen atoms, also resulting in a significant downfield shift.
C5: This carbon is bonded to the single hydrogen atom and is expected to resonate at the most upfield (lowest ppm value) position among the ring carbons, although still in the aromatic region.
The table below presents the predicted chemical shifts for this compound based on data from related pyrimidine structures. spectrabase.com
| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | H5 | 8.8 - 9.2 | Singlet |
| ¹³C | C2 | >160 | Singlet |
| C4 | >160 | Singlet | |
| C5 | 120 - 125 | Singlet | |
| C6 | ~155 - 160 | Singlet |
Mass Spectrometry and Elemental Analysis for Molecular Formula and Purity
Mass spectrometry (MS) and elemental analysis are fundamental techniques used to determine the molecular formula of a compound and assess its purity.
Mass Spectrometry: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For this compound (molecular formula C₄HCl₂N₃O₂), the high-resolution mass spectrum would provide a very precise mass of the molecular ion (M⁺), allowing for the unambiguous determination of its elemental formula. nih.govsigmaaldrich.com
A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern caused by the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a distinctive pattern for the molecular ion peak:
An M⁺ peak (containing two ³⁵Cl atoms).
An [M+2]⁺ peak (containing one ³⁵Cl and one ³⁷Cl atom), with an intensity of approximately 65% relative to the M⁺ peak.
An [M+4]⁺ peak (containing two ³⁷Cl atoms), with an intensity of approximately 10% relative to the M⁺ peak.
This M:M+2:M+4 ratio of roughly 100:65:10 is a clear indicator of a molecule containing two chlorine atoms.
Elemental Analysis: Elemental analysis provides the percentage composition of the elements (C, H, N) in the compound. The experimentally determined percentages are compared with the theoretical values calculated from the proposed molecular formula. A close match between the experimental and theoretical values serves as strong evidence for the compound's elemental composition and is a crucial measure of its purity.
| Element | Theoretical Percentage (%) for C₄HCl₂N₃O₂ |
| Carbon (C) | 24.77 |
| Hydrogen (H) | 0.52 |
| Nitrogen (N) | 21.67 |
| Chlorine (Cl) | 36.55 |
| Oxygen (O) | 16.50 |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique provides precise coordinates of every atom in the crystal lattice, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles. It also reveals information about molecular conformation, planarity, and intermolecular interactions in the solid state.
The this compound molecule is expected to be largely planar, with the pyrimidine ring forming a flat structure. The nitro group may be slightly twisted out of the plane of the ring. The crystal packing would likely be governed by intermolecular interactions such as halogen bonding (Cl···N or Cl···O) and π-π stacking between the electron-deficient pyrimidine rings.
A typical crystallographic analysis would yield the following parameters, illustrated here with data from the related compound 2,4-dichloropyrimidine. nih.gov
| Parameter | Example Data (for 2,4-Dichloropyrimidine) |
| Chemical Formula | C₄H₂Cl₂N₂ |
| Formula Weight | 148.98 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 7.5090 Å, b = 10.776 Å, c = 7.1980 Å |
| α = 90°, β = 92.92°, γ = 90° | |
| Volume | 581.7 ų |
| Z (Molecules per unit cell) | 4 |
From these data, a complete structural model can be built, confirming the connectivity established by NMR and providing unparalleled detail about the molecule's geometry in the solid phase.
Role of 2,4 Dichloro 6 Nitropyrimidine As a Versatile Chemical Building Block
Precursor in the Synthesis of Diverse Heterocyclic Systems
The electrophilic nature of the carbon atoms attached to the chlorine atoms in 2,4-dichloro-6-nitropyrimidine, enhanced by the deactivating effect of the nitro group, allows for facile nucleophilic substitution of the chlorine atoms. This reactivity is extensively exploited in the synthesis of a variety of heterocyclic systems. The two chlorine atoms can be substituted sequentially, often with high regioselectivity, enabling the introduction of different functionalities.
This compound serves as a key starting material for the synthesis of various fused and substituted pyrimidine (B1678525) derivatives. For instance, it is a precursor in the preparation of nitropyrimidines, which are investigated as potential inactivators of the DNA repair protein MGMT. nih.gov The synthesis of these compounds is achieved by the successive substitution of the two chlorine atoms with corresponding amino and aryloxy derivatives. nih.gov Furthermore, it is utilized in novel purine (B94841) synthesis strategies. nih.gov The reaction of 2,4-dichloro-5-nitropyrimidine (B15318) with various nucleophiles leads to the formation of bicyclic 5-6-heterocyclic systems, including pyrrolopyrimidines, pyrrolopyrazines, and pyrrolopyridazine derivatives. georganics.sk
Below is a table summarizing some of the heterocyclic systems synthesized from this compound and its analogues:
| Precursor | Reagent/Condition | Resulting Heterocyclic System |
| 2-Amino-4,6-dichloro-5-nitropyrimidine | Amino and aryloxy derivatives | 2-amino-6-aryloxy-5-nitropyrimidines with morpholino or aminodiaryl substituents |
| 2,4-Dichloro-5-nitropyrimidine | Diethylamine or Triethylamine | Substituted aminopyrimidines |
| 2,4-Dichloro-5-nitropyrimidine | HO- or H2N- containing thiirane (B1199164) derivatives | Thiirane-substituted pyrimidines |
Scaffold for Complex Organic Architectures and Ligands
The rigid pyrimidine core of this compound serves as an excellent scaffold for the construction of complex organic architectures and the design of ligands. By selectively replacing the two chlorine atoms with various functional groups, chemists can create a three-dimensional arrangement of atoms with specific spatial orientations. This is particularly important in medicinal chemistry and materials science, where the shape and electronic properties of a molecule determine its function.
The pyrimidine ring can act as a central organizing unit, from which different substituents can be projected in well-defined directions. This allows for the synthesis of molecules with specific binding properties for biological targets or with desired photophysical characteristics. The ability to introduce two different substituents through sequential substitution reactions adds to its versatility as a scaffold, enabling the creation of dissymmetric molecules with tailored properties.
Applications in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. sigmaaldrich.comnih.govopenaccessjournals.com These libraries are then screened for desired properties, for example, in drug discovery and materials science. researchgate.net this compound and its derivatives are valuable building blocks in this field due to their predictable reactivity and the ability to introduce diversity.
The sequential and regioselective substitution of the two chlorine atoms allows for the generation of large libraries of compounds from a relatively small number of starting materials. This compound can be attached to a solid support, and then a variety of nucleophiles can be introduced in a stepwise manner, a common strategy in solid-phase organic synthesis. google.com For example, 4,6-dichloro-5-nitropyrimidine (B16160) has been described as a versatile building block for the solid-phase synthesis of dihydropteridinones. This approach facilitates the purification process and allows for the automation of the synthesis, making it ideal for generating large libraries of compounds for high-throughput screening.
Utility as a Reagent for Introducing Dichloro and Nitro Moieties into Organic Substrates
While this compound is primarily used as a building block where its chloro groups are substituted, its reactive nature also implies its potential utility as a reagent for introducing chloro and nitro functionalities, although this is a less common application. The pyrimidine ring can act as a carrier for these groups, which can then be transferred to other molecules under specific reaction conditions.
The reactivity of the chlorine atoms in nucleophilic substitution reactions is the most prominent feature of this compound. The presence of the nitro group significantly activates the pyrimidine ring towards such substitutions. This high reactivity allows for the introduction of a wide range of nucleophiles, effectively transferring the substituted pyrimidine core to the nucleophile. Therefore, while not a direct "chlorinating" or "nitrating" agent in the typical sense, it serves as a platform to introduce the dichloropyrimidine or nitrodichloropyrimidine moiety onto a variety of substrates.
Emerging Research Avenues and Challenges in 2,4 Dichloro 6 Nitropyrimidine Chemistry
Development of Highly Efficient and Selective Synthetic Routes
The synthesis of 2,4-dichloro-6-nitropyrimidine, while conceptually straightforward, presents challenges in achieving high efficiency and selectivity. The primary and most established method for the synthesis of dichloropyrimidines involves the chlorination of the corresponding dihydroxypyrimidine precursors. This transformation is typically accomplished using dehydrating chlorinating agents, with phosphorus oxychloride (POCl₃) being the most commonly employed reagent.
The general synthetic strategy commences with a condensation reaction to form the pyrimidine (B1678525) ring, followed by nitration and subsequent chlorination. For instance, a common route to substituted dichloronitropyrimidines starts with the cyclization of a suitable precursor with an amidine salt, followed by nitration and then chlorination with phosphorus oxychloride to yield the desired dichloronitropyrimidine. While effective, these multi-step sequences can suffer from cumulative yield losses and the use of harsh reagents.
Table 1: Common Reagents in the Synthesis of Dichloronitropyrimidines
| Step | Reagent/Reagent Class | Purpose |
| Ring Formation | Amidine Salts, Diethyl Malonate | Construction of the pyrimidine core |
| Nitration | Nitric Acid/Sulfuric Acid | Introduction of the nitro group |
| Chlorination | Phosphorus Oxychloride (POCl₃) | Conversion of hydroxyl groups to chloro groups |
Exploration of Underexplored Reactivity Pathways and Novel Transformations
The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr), where the two chlorine atoms act as leaving groups. The regioselectivity of these reactions is a critical aspect and is profoundly influenced by the electronic nature of the substituents on the pyrimidine ring.
In the case of 2,4-dichloropyrimidines, the C-4 position is generally more susceptible to nucleophilic attack than the C-2 position. This preference is attributed to the greater electron deficiency at the C-4 carbon. However, the presence of a strong electron-withdrawing nitro group at the C-6 position is expected to significantly activate both the C-2 and C-4 positions towards nucleophilic substitution. The precise influence of the C-6 nitro group on the regioselectivity of SNAr reactions is a key area of ongoing research. It is anticipated that the strong electron-withdrawing nature of the nitro group will enhance the reactivity of both chlorine atoms, potentially allowing for sequential and selective substitutions under carefully controlled conditions.
Emerging research is focused on exploring the reactions of this compound with a diverse range of nucleophiles to synthesize novel and complex heterocyclic systems. This includes reactions with amines, alcohols, thiols, and carbon nucleophiles. Furthermore, the development of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, at the chloro-substituted positions represents a significant opportunity to introduce a wide variety of substituents and construct intricate molecular architectures. Understanding and controlling the regioselectivity in these transformations is paramount for their synthetic utility.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of this compound chemistry with modern synthesis technologies like flow chemistry and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, provides precise control over reaction parameters such as temperature, pressure, and reaction time.
For the synthesis and subsequent functionalization of this compound, flow chemistry can offer several benefits. The nitration step, which is often highly exothermic, can be performed more safely in a flow reactor due to the high surface-area-to-volume ratio, which allows for efficient heat dissipation. Similarly, the handling of hazardous reagents like phosphorus oxychloride can be managed more effectively in a closed-loop flow system, minimizing operator exposure. Furthermore, the precise control over stoichiometry and reaction time in flow can lead to improved yields and selectivities in the nucleophilic substitution reactions of this compound.
Automated synthesis platforms can be coupled with flow reactors to enable the rapid and systematic exploration of reaction conditions and the synthesis of libraries of pyrimidine derivatives for applications in drug discovery and materials science. These automated systems can perform multi-step syntheses, purifications, and analyses, significantly accelerating the research and development process. While the application of flow chemistry to the specific synthesis of this compound is still an emerging area, the general advancements in continuous-flow synthesis of substituted pyrimidines suggest a promising future for its integration. researchgate.net
Advanced Computational-Experimental Synergies for Reaction Design
The synergy between computational chemistry and experimental studies is becoming increasingly crucial for the rational design of synthetic routes and the prediction of chemical reactivity. Density Functional Theory (DFT) calculations, for instance, can provide valuable insights into the electronic structure and reactivity of this compound.
Computational models can be used to predict the regioselectivity of nucleophilic aromatic substitution reactions by calculating the partial atomic charges, frontier molecular orbital (FMO) energies and shapes (HOMO and LUMO), and the energies of the reaction intermediates and transition states. For 2,4-dichloropyrimidines, DFT studies have shown that the LUMO (Lowest Unoccupied Molecular Orbital) is a key indicator of the most electrophilic site for nucleophilic attack. wuxiapptec.com The position and size of the LUMO lobes can predict whether the C-2 or C-4 position is more reactive.
In the case of this compound, DFT calculations can elucidate the electronic effect of the C-6 nitro group on the electron distribution within the pyrimidine ring and, consequently, on the reactivity of the two chlorine atoms. This theoretical understanding can guide experimentalists in choosing the appropriate reaction conditions and nucleophiles to achieve the desired regioselectivity. Furthermore, computational studies can aid in the design of novel transformations and the exploration of reaction mechanisms, thereby accelerating the discovery of new and efficient synthetic methodologies. The combination of theoretical predictions with experimental validation represents a powerful approach to advancing the chemistry of this compound.
Q & A
Q. Table 1: Example Reaction Conditions for Pyrimidine Derivatives
| Reactant | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| 6-Chloro-2,3-dihydroindole | 4-chloro-6-(4-nitro-phenyl) core | 4-(6-Chloro-2,3-dihydroindol-1-yl) |
Basic: How is X-ray crystallography applied to determine the molecular structure of this compound?
Methodological Answer:
X-ray crystallography relies on high-quality single crystals and software like SHELX for structure refinement. Key steps include:
Crystallization : Use solvent diffusion or slow evaporation (e.g., ethanol/water mixtures).
Data Collection : Employ a diffractometer (Mo-Kα or Cu-Kα radiation).
Structure Solution : Use direct methods (SHELXS) and refine with SHELXL, incorporating thermal displacement parameters and hydrogen bonding networks . highlights the use of crystallography to resolve substituent positions in pyrimidine derivatives, critical for confirming nitro and chloro group orientations .
Basic: Which computational methods are suitable for modeling the electronic structure of this compound?
Methodological Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and gradient-corrected exchange-correlation terms provides accurate electronic structure predictions. demonstrates that incorporating exact exchange (e.g., B3LYP) reduces errors in atomization energies to ~2.4 kcal/mol . Basis sets like 6-31G* or def2-TZVP are recommended. For correlation energy, the Colle-Salvetti formula () can refine results by integrating local kinetic-energy density .
Advanced: How can reaction mechanisms involving this compound be elucidated using kinetic and spectroscopic methods?
Methodological Answer:
Mechanistic studies require:
- Kinetic Analysis : Monitor reaction rates under varying temperatures and concentrations (e.g., UV-Vis spectroscopy).
- Isotopic Labeling : Use ¹⁵N or ²H isotopes to track substituent pathways.
- Spectroscopic Tools : NMR (¹H/¹³C) to identify intermediates (e.g., uses ¹H NMR to confirm substitution patterns in pyrrolo-pyrimidines) . Mass spectrometry (HRMS) validates molecular ion fragmentation pathways.
Advanced: What strategies optimize regioselectivity in nitration and chlorination of pyrimidine derivatives?
Methodological Answer:
Regioselectivity is controlled by:
Electrophilic Directing Groups : Nitro groups meta-direct subsequent substitutions.
Catalytic Systems : Lewis acids (e.g., FeCl₃) enhance chloro-group orientation.
Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states. demonstrates how methylpiperazinyl groups direct nitration to the 5-position in 4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine .
Advanced: How do substitutions at the 4- and 6-positions influence the biological activity of this compound derivatives?
Methodological Answer:
Substituents modulate bioactivity through:
- Electron-Withdrawing Effects : Nitro and chloro groups enhance electrophilicity, critical for enzyme inhibition (e.g., kinase inhibition in ) .
- Steric Interactions : Bulky groups (e.g., naphthylmethyl in ) improve binding affinity.
- Hydrogen Bonding : Amine or hydroxyl groups at the 2-position () enhance solubility and target interactions .
Q. Table 2: Structure-Activity Relationships in Pyrimidine Derivatives
| Substituent Position | Functional Group | Observed Bioactivity | Reference |
|---|---|---|---|
| 4 | Chloro | Electrophilic reactivity | |
| 6 | Nitro | Enzyme inhibition (kinases) |
Advanced: What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
